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Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile
as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor y
(RORYy) and Liver X Receptor (LXR). It functions as an inverse agonist of RORy and an agonist
of LXR. This dual activity allows SR-1903 to potently suppress inflammatory responses and
modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune
and metabolic diseases. This guide provides a comprehensive overview of the mechanism of
action of SR-1903, detailing its molecular interactions, cellular effects, and in vivo efficacy. The
experimental protocols for key assays are described, and all available quantitative data are
summarized for clear comparison.

Introduction

Chronic inflammatory and metabolic diseases represent a significant global health burden.
Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways
and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor
Y (RORYy), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of
autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of
cholesterol metabolism and inflammatory responses. Small molecules that can modulate these
pathways hold significant therapeutic potential. SR-1903 is a unique polypharmacological
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agent that simultaneously targets both RORy and LXR, offering a multi-faceted approach to
disease modification.

Molecular Mechanism of Action

SR-1903's mechanism of action is centered on its ability to modulate the transcriptional activity
of two key nuclear receptors: RORy and LXR.

Inverse Agonism of RORy

SR-1903 acts as an inverse agonist of RORYy. Inverse agonists bind to the same receptor as an
agonist but elicit the opposite pharmacological response. In the case of RORYy, which is
constitutively active, SR-1903 binding leads to a conformational change in the receptor that
promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This
results in the repression of RORy-dependent gene transcription, most notably Interleukin-17
(IL-17), a key cytokine in the pathogenesis of autoimmune diseases.

Agonism of LXR

Concurrently, SR-1903 functions as an agonist of LXR. Upon binding, SR-1903 induces a
conformational change in the LXR that facilitates the recruitment of coactivator proteins. This
activated LXR complex then binds to LXR response elements (LXRES) in the promoter regions
of target genes, leading to their increased transcription. Key LXR target genes are involved in
reverse cholesterol transport (e.g., ABCAL, ABCG1) and the suppression of inflammatory gene
expression.

Signaling Pathway

The dual modulation of RORy and LXR by SR-1903 results in a synergistic anti-inflammatory
and metabolic-modulating effect. The inverse agonism of RORy dampens the pro-inflammatory
Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol
efflux pathways.
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Caption: Signaling pathway of SR-1903 in a target cell.
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Quantitative Data Summary

The following tables summarize the key quantitative data for SR-1903 from various in vitro and

in vivo studies.

Table 1: In Vitro Activity of SR-1903

Assay Type Target Activity IC50 / EC50 (nM)
Cell-based Reporter ]
RORy Inverse Agonist ~100
Assay
Binding Assay PPARYy Binds, no activation 209

Cellular Assay (RAW
264.7)

TREM-1 Expression
(LPS-induced)

Inhibition

Cellular Assay (RAW
264.7)

IL-6, IL-33 Expression
(LPS-induced)

Inhibition

Cellular Assay (RAW
264.7)

ABCG1, FASN, SCD-

1 Expression

Increased

Data from vendor websites and likely originates from the primary publication by Chang et al.

(2019).[1][2][3]

Table 2: In Vivo Efficacy of SR-1903

Animal Model

Disease

Dosage

Outcome

Collagen-Induced

Reduced disease

Mouse 20 mg/kg (twice dalil
Arthritis ohkg ( Y) severity
Reduced blood
High-Fat Diet-Induced -~ glucose, total
Mouse ) Not specified
Obesity cholesterol, LDL, body
weight, and fat mass
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Data from vendor websites and likely originates from the primary publication by Chang et al.
(2019).[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are
based on standard techniques and information inferred from the available data. For the exact
protocols, referral to the primary publication by Chang et al. (2019) is recommended.

RORYy Cell-Based Reporter Assay

Objective: To determine the inverse agonist activity of SR-1903 on RORYy.
Methodology:

e Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

o Transfection: Cells are transiently co-transfected with a RORy expression vector and a
luciferase reporter plasmid containing ROR response elements (RORES). A constitutively
active Renilla luciferase vector is also co-transfected for normalization.

o Compound Treatment: Transfected cells are seeded into 96-well plates and treated with
increasing concentrations of SR-1903 or a vehicle control (e.g., DMSO).

o Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is
measured using a dual-luciferase reporter assay system.

o Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50
value is calculated from the dose-response curve, representing the concentration of SR-
1903 that causes a 50% reduction in RORy-mediated reporter gene expression.

RORYy Reporter Assay Workflow

Culture HEK293T Cells Co-transfect with || Seed Celisinto Treat with SR-1903 |—#=| Incubate for 2ah |—={ Lyse Cells |—#+| Measure Luciferase Activity Analyze Data (IC50) |—#={
RORy and Reporter Plasmids 96-well Plates

Click to download full resolution via product page

Caption: Experimental workflow for the RORYy cell-based reporter assay.
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LPS-Induced Gene Expression in RAW 264.7
Macrophages

Objective: To assess the anti-inflammatory effect of SR-1903 on macrophages.
Methodology:

e Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1%
penicillin-streptomycin.

Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.
Compound Pre-treatment: Cells are pre-treated with SR-1903 or vehicle for 1 hour.

LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
for a specified time (e.g., 4-24 hours) to induce an inflammatory response.

RNA Isolation and RT-gPCR: Total RNA is isolated from the cells, and reverse transcription is
performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA
expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target
genes (e.g., ABCGL1). Gene expression is normalized to a housekeeping gene (e.g.,
GAPDH).

Data Analysis: The relative fold change in gene expression in SR-1903 treated cells
compared to vehicle-treated, LPS-stimulated cells is calculated.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of SR-1903 in a model of rheumatoid arthritis.
Methodology:
e Animal Model: Male DBA/1J mice are typically used for this model.

« Induction of Arthritis: Mice are immunized with an emulsion of bovine type Il collagen and
Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21
days later.
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o Compound Administration: Upon the onset of arthritis, mice are treated with SR-1903 (e.qg.,
20 mg/kg, twice daily) or vehicle via oral gavage.

o Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw
swelling and joint inflammation.

o Histological Analysis: At the end of the study, joints are collected for histological analysis to
assess cartilage and bone erosion.

o Data Analysis: Clinical scores and histological parameters are compared between the SR-
1903 and vehicle-treated groups.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To assess the metabolic effects of SR-1903 in a model of obesity and insulin
resistance.

Methodology:

e Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for
several weeks to induce obesity. A control group is fed a standard chow diet.

e Compound Administration: Obese mice are treated with SR-1903 or vehicle daily via oral
gavage.

o Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass)
are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose
homeostasis.

o Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of
glucose, insulin, total cholesterol, and LDL.

o Data Analysis: Metabolic parameters and biochemical markers are compared between the
SR-1903 and vehicle-treated HFD groups.

Conclusion
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SR-1903 represents a promising therapeutic agent with a novel dual-acting mechanism of
action. By simultaneously acting as an inverse agonist of RORy and an agonist of LXR, it
effectively targets both the inflammatory and metabolic dysregulation that underlies many
chronic diseases. The preclinical data demonstrate its potential in treating conditions such as
rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is
warranted to translate these promising findings into therapeutic benefits for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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